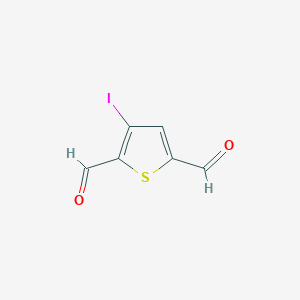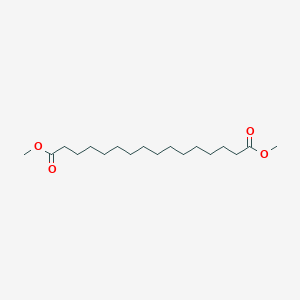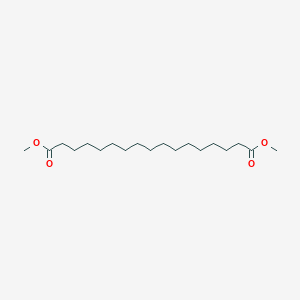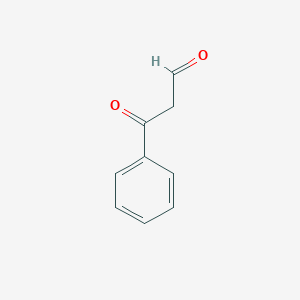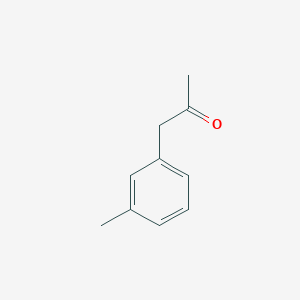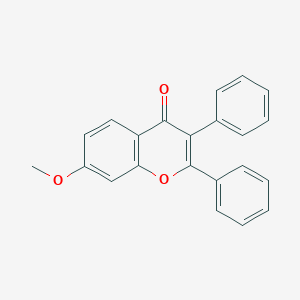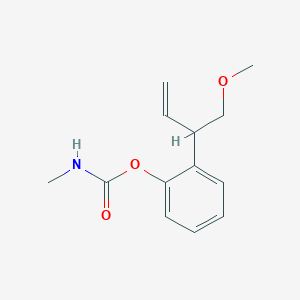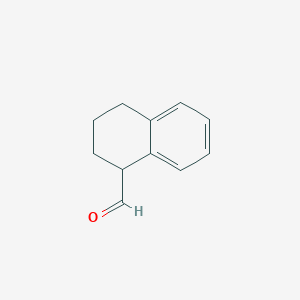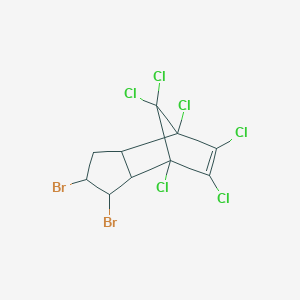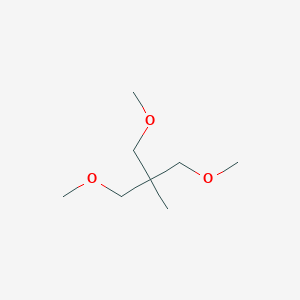
Tris(1-bromomethyl-2-bromoethyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-bromomethyl-2-bromoethyl)phosphate, also known as TBEP, is a flame retardant chemical that is commonly used in various industrial applications. It is a member of the organophosphate family of chemicals and is known for its high thermal stability and effectiveness in reducing the flammability of materials. In
作用机制
Tris(1-bromomethyl-2-bromoethyl)phosphate acts as a flame retardant by releasing bromine atoms when exposed to heat, which then react with free radicals in the flame to interrupt the combustion process. This mechanism of action has been extensively studied and has been shown to be effective in reducing the flammability of materials. However, the release of bromine atoms can also lead to the formation of brominated compounds, which can be toxic and persistent in the environment.
Biochemical and Physiological Effects:
Tris(1-bromomethyl-2-bromoethyl)phosphate has been shown to have adverse effects on the health of aquatic organisms, including fish and invertebrates. Studies have shown that exposure to Tris(1-bromomethyl-2-bromoethyl)phosphate can cause developmental abnormalities, reproductive impairment, and changes in behavior and metabolism. In humans, the effects of Tris(1-bromomethyl-2-bromoethyl)phosphate exposure are less clear, but it is known to have toxic effects on the liver and kidneys.
实验室实验的优点和局限性
Tris(1-bromomethyl-2-bromoethyl)phosphate is a widely used flame retardant in various industrial applications, making it readily available for laboratory experiments. However, its persistence and potential toxicity can also pose challenges for researchers. Careful handling and disposal of Tris(1-bromomethyl-2-bromoethyl)phosphate are necessary to minimize environmental contamination and ensure the safety of laboratory personnel.
未来方向
There is a need for further research on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate, particularly in the context of its persistence and bioaccumulative nature. Additionally, there is a need for alternative flame retardants that are more environmentally friendly and less toxic. These alternatives should be thoroughly tested for their effectiveness and safety before being widely adopted in industrial applications. Finally, there is a need for better regulation of flame retardants to ensure their safe use and disposal.
合成方法
Tris(1-bromomethyl-2-bromoethyl)phosphate can be synthesized through the reaction of phosphorus oxychloride with 1,2-dibromoethane and formaldehyde. The resulting product is then treated with hydrobromic acid to form Tris(1-bromomethyl-2-bromoethyl)phosphate. This synthesis method has been extensively studied and optimized over the years, resulting in the production of high-quality Tris(1-bromomethyl-2-bromoethyl)phosphate with minimal impurities.
科学研究应用
Tris(1-bromomethyl-2-bromoethyl)phosphate has been widely used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, in recent years, it has also gained attention as a potential environmental pollutant due to its persistence and bioaccumulative nature. As a result, many scientific studies have focused on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate. These studies have shown that Tris(1-bromomethyl-2-bromoethyl)phosphate can accumulate in aquatic organisms and has the potential to cause adverse effects on their health and reproductive success.
属性
CAS 编号 |
18713-51-4 |
|---|---|
产品名称 |
Tris(1-bromomethyl-2-bromoethyl)phosphate |
分子式 |
C9H15Br6O4P |
分子量 |
697.6 g/mol |
IUPAC 名称 |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
InChI 键 |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
规范 SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
其他 CAS 编号 |
18713-51-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



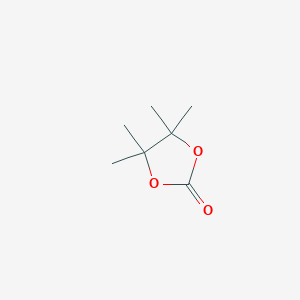
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)

